molecular formula C16H11F2N3O3S2 B12202673 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12202673
M. Wt: 395.4 g/mol
InChI Key: ISLKIUDJQTVDNZ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzyl sulfonyl group and at the 2-position with a 2-fluorobenzamide moiety.

Properties

Molecular Formula

C16H11F2N3O3S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-fluoro-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11F2N3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22)

InChI Key

ISLKIUDJQTVDNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzyl chloride with sodium thiocyanate to form 2-fluorobenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 2-fluorobenzyl hydrazinecarbothioamide. The final step involves the cyclization of this intermediate with 2-fluorobenzoyl chloride under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Data Tables

Table 1: Melting Points of Selected Thiadiazole Derivatives

Compound ID Substituents Melting Point (°C) Reference
11a () Acetyl, phenyl 214–216
11f () Thiophene-2-carbonyl, phenyl 240–242
Target Compound 2-fluorobenzyl sulfonyl, 2-fluorobenzamide Predicted: >200

Table 2: Bioactivity of Sulfonyl-Containing Heterocycles

Compound Core Structure EC50 (µg/mL) Target Organism Reference
2-(Methylsulfonyl)-oxadiazole 1,3,4-Oxadiazole 0.17 (Xoo) Xanthomonas
Target Compound 1,3,4-Thiadiazole Not tested

Biological Activity

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide (CAS Number: 895819-35-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agriculture. This article focuses on its synthesis, molecular characteristics, and biological activities, with an emphasis on anticancer properties and enzyme inhibition.

The molecular formula of the compound is C16H11F2N3O3S2\text{C}_{16}\text{H}_{11}\text{F}_2\text{N}_3\text{O}_3\text{S}_2, with a molecular weight of 395.4 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₁F₂N₃O₃S₂
Molecular Weight395.4 g/mol
CAS Number895819-35-9

Synthesis

The synthesis of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multi-step reactions including the formation of the thiadiazole ring and subsequent functionalization with fluorobenzyl groups. The synthetic pathways are crucial for achieving the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds similar to 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide have shown promising results against various cancer cell lines.

  • Inhibition of c-KIT Kinase : Some derivatives demonstrated binding affinities comparable to established drugs like Sunitinib in inhibiting the c-KIT kinase domain, which is significant in certain cancers such as gastrointestinal stromal tumors (GISTs) .
  • Broad-Spectrum Activity : Compounds from related series have exhibited broad-spectrum activity against multiple cancer cell lines in the NCI-60 panel, indicating their potential as anticancer agents .

Enzyme Inhibition

Molecular docking studies suggest that 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide may act as an inhibitor for key enzymes involved in cancer metabolism.

  • Dihydrofolate Reductase (DHFR) : Similar compounds have been identified as potential inhibitors of DHFR, an enzyme critical for DNA synthesis. The binding affinity was noted to be strong with ΔG = -9.0 kcal/mol, indicating a stable interaction within the enzyme's active site .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Study on Anticancer Properties : A study evaluated various thiadiazole derivatives against human cancer cell lines and found that certain compounds showed significant cytotoxicity at low concentrations .
  • Molecular Docking Analysis : Research involving molecular docking indicated that these compounds could effectively bind to target enzymes like DHFR and c-KIT, suggesting a mechanism for their anticancer activity .

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